molecular formula C7H6F2N2O B1598566 2,3-difluoro-N'-hydroxybenzenecarboximidamide CAS No. 885957-13-1

2,3-difluoro-N'-hydroxybenzenecarboximidamide

Cat. No.: B1598566
CAS No.: 885957-13-1
M. Wt: 172.13 g/mol
InChI Key: IZZMBAKXUPIVQG-UHFFFAOYSA-N
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Description

2,3-difluoro-N’-hydroxybenzenecarboximidamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. Its molecular formula is C7H6F2N2O, and it has a molecular weight of 172.13 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-N’-hydroxybenzenecarboximidamide typically involves the reaction of 2,3-difluorobenzonitrile with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 2,3-difluoro-N’-hydroxybenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,3-difluoro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-difluoro-N’-hydroxybenzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,3-difluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved often include the inhibition of key metabolic processes or the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-difluorobenzonitrile
  • 2,3-difluoroaniline
  • 2,3-difluorobenzamide

Uniqueness

2,3-difluoro-N’-hydroxybenzenecarboximidamide is unique due to its dual functional groups (hydroxy and carboximidamide), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2,3-difluoro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZMBAKXUPIVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390969
Record name 2,3-difluoro-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885957-13-1
Record name 2,3-difluoro-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.0 g (35.2 mmol) of 2,3-difluorobenzonitrile were initially charged in 43 ml of ethanol, and a solution of 3.7 g (52.8 mmol) of hydroxylammonium chloride and 5.9 ml (4.3 g, 42.3 mmol) of triethylamine was added at RT. The reaction mixture was stirred at RT for 16 h, concentrated under reduced pressure, taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution. The organic extracts were dried over sodium sulphate, filtered and concentrated under reduced pressure. Yield: 5.7 g (94% of theory)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
5.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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